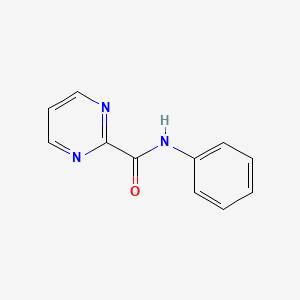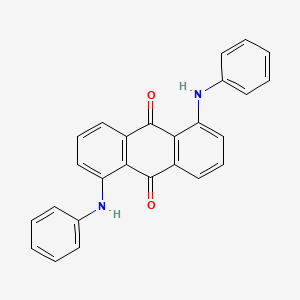
5'-O-DMTr-N6-Fmoc-dA-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Protection of the N6-amino group: The N6-amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite in the presence of a catalyst such as tetrazole.
Industrial Production Methods
Industrial production of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite undergoes several types of chemical reactions:
Deprotection: Removal of the DMTr and Fmoc protecting groups using acidic and basic conditions, respectively.
Coupling: Formation of phosphodiester bonds with other nucleosides during oligonucleotide synthesis.
Oxidation: Conversion of phosphite triester intermediates to phosphate triesters using oxidizing agents such as iodine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for DMTr removal and piperidine for Fmoc removal.
Coupling: Tetrazole as a catalyst.
Oxidation: Iodine in the presence of water and pyridine.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified nucleosides, which are used for various research applications .
科学的研究の応用
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is extensively used in scientific research:
Chemistry: Synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Investigation of nucleic acid-protein interactions and the role of modified nucleosides in biological processes.
Medicine: Development of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Production of custom oligonucleotides for research and diagnostic purposes.
作用機序
The mechanism of action of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The DMTr and Fmoc protecting groups ensure selective reactions at the desired positions. Once incorporated, the modified nucleosides can interact with proteins and enzymes, providing insights into their biological functions and potential therapeutic applications .
類似化合物との比較
Similar Compounds
5’-O-DMTr-N6-Bz-dA-phosphoramidite: Similar structure but with a benzoyl (Bz) protecting group instead of Fmoc.
5’-O-DMTr-N6-Ac-dA-phosphoramidite: Similar structure but with an acetyl (Ac) protecting group instead of Fmoc.
Uniqueness
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is unique due to its Fmoc protecting group, which provides distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable for the synthesis of complex oligonucleotides and their subsequent applications in research .
特性
分子式 |
C55H58N7O8P |
|---|---|
分子量 |
976.1 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)/t48-,49+,50+,71?/m0/s1 |
InChIキー |
FQTBOVSKGJSPKF-HYGNTALUSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)






![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)

![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)

